
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
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Overview
Description
1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a useful research compound. Its molecular formula is C17H12Cl3N3O2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the key synthetic strategies for preparing this triazole-containing propanone derivative?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
Claisen-Schmidt Condensation : Reacting a substituted acetophenone (e.g., 2,4-dichlorophenyl acetophenone) with an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .
Hydroxylation : Introducing the hydroxyl group at the 2-position via oxidation or hydroxylation reagents (e.g., H2O2/AcOH) .
Triazole Incorporation : Coupling the 4H-1,2,4-triazole moiety using click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .
Critical Parameters : Solvent choice (ethanol or THF), temperature control (60–80°C), and catalyst screening (e.g., thionyl chloride for activation) are crucial for yield optimization .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s stereochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical conflicts. Key steps include:
Crystal Growth : Slow evaporation of a saturated solution (e.g., dichloromethane/hexane) to obtain high-quality crystals .
Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (123 K) to minimize thermal motion .
Refinement : Software like SHELXL refines parameters (R factor < 0.05) to confirm the hydroxyl and triazole orientations .
Example : In analogous dichlorophenyl-triazole compounds, SCXRD revealed Z-configuration in the α,β-unsaturated ketone moiety, critical for bioactivity .
Q. Advanced: How do chloro-substituents influence the compound’s electronic and biological properties?
Methodological Answer:
Electronic Effects :
- Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., with triazoles) .
- Hammett constants (σpara = 0.23 for Cl) predict resonance stabilization of intermediates .
Biological Implications :
- Chlorophenyl groups enhance lipophilicity, improving membrane permeability. In pyrazoline analogs, 2,4-dichloro substitution increased antifungal activity by 3-fold compared to mono-chloro derivatives .
SAR Studies : Replace chloro with methoxy or nitro groups to assess activity changes. HPLC-UV can quantify binding affinities .
Q. Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- <sup>1</sup>H NMR: Identify hydroxyl (δ 5.2–5.8 ppm) and triazole protons (δ 7.8–8.2 ppm) .
- <sup>13</sup>C NMR: Confirm carbonyl (δ 190–200 ppm) and aromatic carbons .
Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 435.05) .
IR Spectroscopy : Detect O–H (3200–3500 cm<sup>−1</sup>) and C=O (1680–1720 cm<sup>−1</sup>) stretches .
Q. Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or CuI for triazole coupling .
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve triazole incorporation efficiency by 20% compared to ethanol .
Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time (typically 12–24 hrs) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .
Properties
CAS No. |
107659-35-8 |
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Molecular Formula |
C17H12Cl3N3O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)17(25,8-23-9-21-22-10-23)16(24)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2 |
InChI Key |
RZGGYANBKWXXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
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